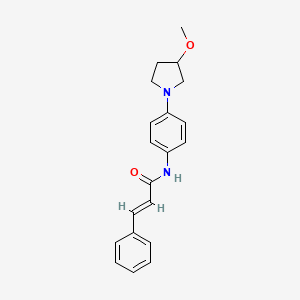

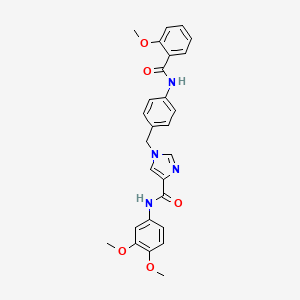

![molecular formula C10H11N3O2 B2950735 4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid CAS No. 654-19-3](/img/structure/B2950735.png)

4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid

Vue d'ensemble

Description

“4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 654-19-3 and a molecular weight of 205.22 . It has a linear formula of C10H11N3O2 .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves the copper-catalyzed click reaction of azides with alkynes . For instance, the synthesis of a quinoline-based [1,2,3]-triazole hybrid derivative was reported via a Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt) .

Molecular Structure Analysis

The molecular structure of “this compound” was established by proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC), and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .

Chemical Reactions Analysis

The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . This reaction is often used in the synthesis of compounds like “this compound”.

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a storage temperature of 2-8°C when sealed in dry conditions .

Applications De Recherche Scientifique

4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid is widely used in scientific research applications due to its unique chemical structure. It is used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. This compound is also used as an inhibitor of enzymes such as acetylcholinesterase and carbonic anhydrase. Moreover, it is used as an inhibitor of protein kinases such as p38 MAPK and JAK2, and as an inhibitor of tyrosine kinases such as Src and Abl.

Mécanisme D'action

Target of Action

The primary target of 4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid is the acetylcholinesterase enzyme (AChE) . AChE is a protein that plays a crucial role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .

Mode of Action

The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme .

Pharmacokinetics

Computational studies have been used to predict the interaction of the synthesized compound with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration . Moreover, the drug-likeness of the compound was also investigated by predicting its pharmacokinetic properties .

Result of Action

Compounds with similar structures have shown potent inhibitory activities against certain cancer cell lines .

Action Environment

It’s known that the compound is stable under normal storage conditions .

Avantages Et Limitations Des Expériences En Laboratoire

4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid has a number of advantages and limitations when used in lab experiments. One of the main advantages is that it is a relatively stable compound, with a melting point of 166-167°C and a low volatility. This makes it suitable for use in a variety of laboratory applications. Another advantage is that it is relatively inexpensive and easily accessible. However, one of the main limitations of this compound is that it is a relatively weak inhibitor of enzymes and protein kinases. This means that it may not be suitable for use in experiments that require strong inhibition of enzymes or protein kinases.

Orientations Futures

There are a number of potential future directions for 4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid research. One area of research is the development of new synthesis methods for this compound. This could lead to more efficient and cost-effective synthesis of this compound. Another area of research is the development of new inhibitors of enzymes and protein kinases based on this compound. This could lead to the development of more potent and selective inhibitors of enzymes and protein kinases. Finally, research into the biochemical and physiological effects of this compound could lead to a better understanding of the role of this compound in biological systems.

Méthodes De Synthèse

4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid can be synthesized through a variety of methods. One of the most common methods is a reaction between 4-bromobutanoic acid and 1H-benzotriazole in the presence of a base such as sodium hydroxide. This reaction yields this compound in high yield with minimal by-products. Other methods of synthesis include the reaction of 4-bromobutanoic acid and 1H-benzotriazole in the presence of a catalyst such as palladium on carbon, or the reaction of 4-bromobutanoic acid and 1H-benzotriazole in the presence of a base such as potassium tert-butoxide.

Safety and Hazards

The safety information for “4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid” includes hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Analyse Biochimique

Biochemical Properties

Compounds with a similar structure have been found to interact with various enzymes and proteins . For instance, some triazole derivatives have been reported to interact with acetylcholinesterase, an enzyme that plays a crucial role in the nervous system .

Cellular Effects

Some studies have suggested that similar compounds may have cytotoxic effects on certain cancer cell lines . These compounds have been found to inhibit the proliferation of cancer cells and induce apoptosis .

Molecular Mechanism

It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

4-(benzotriazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c14-10(15)6-3-7-13-9-5-2-1-4-8(9)11-12-13/h1-2,4-5H,3,6-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBQMURNSXYASM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60875918 | |

| Record name | 1-(3-CARBOXYPROPYL)BENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654-19-3 | |

| Record name | 1-(3-CARBOXYPROPYL)BENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2950654.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2950660.png)

![(Z)-2-Cyano-N-(1-phenylethyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2950661.png)

![4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2950666.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2950668.png)

![1-[4-(1-Benzylpyrrolidin-3-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2950669.png)

![N-[2-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methylbenzamide](/img/structure/B2950671.png)

![N-benzyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2950675.png)